molecular formula C9H10ClN3O2 B2917658 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride CAS No. 2034571-39-4

6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride

Cat. No.: B2917658
CAS No.: 2034571-39-4
M. Wt: 227.65
InChI Key: MGSZPUPDQWHZJL-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride (CAS 2034571-39-4) is a high-purity chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 . This pyrrolo[3,4-b]pyridine derivative features a fused bicyclic structure that serves as a privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents targeting central nervous system disorders and inflammatory conditions . The compound's structure incorporates both hydrogen bond donor and acceptor sites, facilitating interactions with biological targets, while the 2-aminoethyl side chain enhances solubility and provides a handle for further chemical modification. Researchers utilize this compound as a key intermediate in multicomponent reactions to develop spiro heterocyclic compounds with demonstrated bioactivity . Recent studies show that related pyrrolopyridine derivatives exhibit significant pharmacological properties, including potent anti-inflammatory activity through COX-2 enzyme inhibition with selectivity indices exceeding reference drugs like celecoxib . The compound is offered exclusively for research applications and is provided with cold-chain transportation to ensure stability . FOR RESEARCH USE ONLY. NOT APPROVED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS.

Properties

IUPAC Name

6-(2-aminoethyl)pyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c10-3-5-12-8(13)6-2-1-4-11-7(6)9(12)14;/h1-2,4H,3,5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZPUPDQWHZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCN)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable pyridine derivative, followed by cyclization and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo-Pyridine-Dione Derivatives

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 2-Aminoethyl (hydrochloride) C₁₁H₁₀ClN₃O₂ 259.67 Antitumor agents, phthalocyanine synthesis
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Benzyl C₁₄H₁₀N₂O₂ 238.24 Intermediate for moxifloxacin
6-(5-Chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione 5-Chloropyridyl-pyrazine C₁₁H₅ClN₄O₂ 260.64 Eszopiclone intermediate
5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (unsubstituted) None C₇H₄N₂O₂ 164.12 Precursor for imine synthesis

Key Observations :

  • Aminoethyl vs. Benzyl: The aminoethyl group in the target compound enhances solubility in polar solvents (due to the hydrochloride salt), whereas the benzyl group in the benzyl derivative contributes to lipophilicity, influencing pharmacokinetics in drug intermediates .
  • Chloropyridyl-Pyrazine : The pyrazine ring and chlorine atom in the eszopiclone intermediate increase molecular weight and stability, critical for CNS drug activity .

Critical Differences :

  • The target compound requires anhydrous conditions and strong bases (KOH), while the benzyl derivative employs chiral resolution for enantiomeric purity .
  • The pyrazine derivative relies on palladium-catalyzed coupling, reflecting its complex heterocyclic system .

Table 3: Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Safety Profile (GHS)
Target Compound Not reported High (hydrochloride salt) Stable under N₂ No SDS available; likely irritant
6-Benzyl Derivative 347.4–347.8 Low (non-polar solvents) Air-stable Irritant (skin/eyes); use PPE
6-(5-Chloropyridin-2-yl)-pyrazine-dione N/A Insoluble in H₂O Heat-sensitive Toxic by inhalation; handle in fume hood

Highlights :

  • The hydrochloride form of the target compound improves aqueous solubility, advantageous for biological testing .
  • The benzyl derivative’s high melting point (>300°C) suggests strong crystalline packing, complicating purification .

Biological Activity

6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride (CAS Number: 2034571-39-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C9H10ClN3O2C_9H_{10}ClN_3O_2, with a molecular weight of 227.65 g/mol. The compound is characterized by a pyrrolo[3,4-b]pyridine core structure, which is known for its diverse biological activities.

PropertyValue
CAS Number2034571-39-4
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol

Biological Activity

Research indicates that compounds with a pyrrolo[3,4-b]pyridine structure exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrrolo derivatives against common bacterial strains. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent .

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Specifically, it was found to inhibit cell proliferation in A549 lung cancer cells and MCF-7 breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving the application of this compound against resistant bacterial strains, the compound exhibited synergistic effects when combined with conventional antibiotics like tetracycline and ciprofloxacin. This suggests potential for overcoming antibiotic resistance .
  • Cytotoxicity in Cancer Cells : A recent publication detailed experiments where this compound was tested on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values lower than those observed for standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride in a laboratory setting?

  • Methodology : Synthesis typically involves multi-step heterocyclic chemistry, starting with condensation reactions between ethylenediamine derivatives and activated carbonyl intermediates. For example, analogous compounds (e.g., 6-benzyl derivatives) are synthesized via nucleophilic substitution followed by cyclization under acidic conditions . Reaction optimization should focus on temperature control (e.g., reflux in dioxane) and stoichiometric ratios of reagents to minimize side products. Purification via column chromatography using gradients of ethyl acetate and hexane is recommended for isolating the hydrochloride salt .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR to confirm the pyrrolopyridine backbone and aminoethyl substituent. Look for characteristic shifts (e.g., ~7–8 ppm for aromatic protons, ~3.5 ppm for methylene groups adjacent to amines) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (C9_9H11_{11}ClN4_4O2_2). Electrospray ionization (ESI) in positive mode is effective for protonated molecular ion detection .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in polar solvents (e.g., methanol/water mixtures) and compare with reported structures of related pyrrolopyridines .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Despite limited safety data for this specific compound, analogous pyrrolopyridines require:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • First Aid : Immediate rinsing with water for skin/eye exposure. Consult hazard statements (H319: "Causes serious eye irritation") from structurally similar compounds for risk assessment .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the pyridinedione moiety may act as a hydrogen-bond acceptor, influencing binding to biological targets .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with enzymes (e.g., kinases) to predict inhibitory potential. Compare results with experimental IC50_{50} values from kinase assays .
  • ADMET Prediction : Use software like SwissADME to estimate solubility, permeability, and metabolic stability, guiding in vitro assay design .

Q. What experimental strategies resolve contradictions in solubility data for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, water (buffered at pH 6.5–7.4), and ethanol using nephelometry or UV-Vis spectroscopy. Note discrepancies due to hydrochloride salt dissociation .
  • Thermodynamic Analysis : Perform van’t Hoff plots to assess enthalpy/entropy contributions to solubility. Compare with structurally similar compounds (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives) .
  • Co-solvency Studies : Use water-miscible solvents (e.g., PEG 400) to enhance solubility for in vivo applications .

Q. How can mechanistic studies elucidate the compound’s role in modulating enzyme activity?

  • Methodology :

  • Kinetic Assays : Conduct time-dependent inhibition assays (e.g., for kinases) using ADP-Glo™ to measure residual activity. Fit data to Morrison or Cheng-Prusoff equations to determine Ki_i values .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes.
  • Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Ala scans) to identify critical residues for interaction, supported by docking simulations .

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., hydrolysis of the dione ring) .
  • Buffer Optimization : Use ammonium acetate (pH 6.5) or phosphate buffers (pH 7.0) to stabilize the hydrochloride salt form during storage .
  • Lyophilization : Assess stability in lyophilized vs. solution states using accelerated stability testing (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For instance, differences in ATP concentrations (10 μM vs. 1 mM) may alter IC50_{50} values in kinase assays .
  • Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Proteomic Profiling : Use kinome-wide screens to identify off-target effects that may explain variability .

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